7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 689228-51-1
Cat. No.: VC4161538
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689228-51-1 |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 362.45 |
| IUPAC Name | 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25) |
| Standard InChI Key | FEIMRSPNXFNKPM-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Introduction
The compound 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. This article delves into its structural characteristics, synthesis, and potential biological activities based on available research.
Structural Overview
The compound belongs to the quinazolinone family, a class of fused heterocyclic systems known for their diverse pharmacological properties. Its molecular structure includes:
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A quinazoline core fused with a dioxole ring.
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A thioketone (sulfanylidene) functional group at position 6.
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A side chain containing a 4-ethylpiperazine moiety attached via an ethyl linker at position 7.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Canonical SMILES | CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
| InChI Key | ZJXUQKZQHVXWDO-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis of this compound typically involves multi-step procedures that integrate heterocyclic chemistry and functional group modifications. While specific experimental methods for this compound are not detailed in the literature, similar quinazolinone derivatives are synthesized through:
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Cyclization of anthranilic acid derivatives with formamide or related reagents to form the quinazoline core.
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Functionalization at position 6 to introduce the sulfanylidene group using thiation reagents like Lawesson's reagent.
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Substitution at position 7 to attach the 4-ethylpiperazine side chain via alkylation or reductive amination.
Comparative Analysis with Related Compounds
To contextualize its significance, Table 1 compares this compound with structurally related quinazolinones:
| Compound Name | Key Functional Groups | Reported Activity |
|---|---|---|
| Quinazoline Derivatives (General) | Amide/thioketone substitutions | Anticancer, antimicrobial |
| Dioxoloquinazoline Analogs | Fused dioxole ring | Antimicrobial |
| Piperazine-Substituted Quinazolinones | Piperazine side chains | CNS activity |
Future Directions
To fully realize the potential of 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one, further research is necessary:
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